Valence-Band Edge Tuning in Poly(methyl-4-methylphenylsilane) vs. Unsubstituted Poly(methylphenylsilane)
In a direct comparative electrochemical study (cyclic voltammetry in THF/LiClO₄), poly(methyl-4-methylphenylsilane) (2), derived from chlorodimethyl(4-methylphenethyl)silane, exhibits a shifted valence-band edge relative to the parent poly(methylphenylsilane) (1). The onset of oxidation Vi shifts by ca. 0.7 V across the series 1–7, and the valence-band edge of polymer 2 is quantitatively correlated with the Hammett σR constant of the 4-methyl substituent, yielding a reaction constant ρ = 0.85 [1].
| Evidence Dimension | Valence-band edge (onset of oxidation Vi) |
|---|---|
| Target Compound Data | Vi shifted relative to polymer 1 (exact value not extractable from abstract, but trend quantified with ρ = 0.85 for valence-band edge) |
| Comparator Or Baseline | Poly(methylphenylsilane) (1) (unfunctionalized aryl ring) |
| Quantified Difference | Vi shifts over ca. 0.7 V across series 1–7; valence-band edge ρ = 0.85 vs. optical band gap ρ = 0.29 |
| Conditions | Cyclic voltammetry in THF/LiClO₄; Hammett correlation with σR substituent constants |
Why This Matters
The ability to tune valence-band edge position through the electron-donating 4-methyl substituent allows materials scientists to engineer hole-transport levels in optoelectronic devices without altering the polysilane backbone architecture.
- [1] Cleij, T. J., King, J. K., & Jenneskens, L. W. (2000). Band Gap Modifications in Functionalized Poly(methylphenylsilanes). Macromolecules, 33(1), 89–99. https://doi.org/10.1021/ma9914063 View Source
